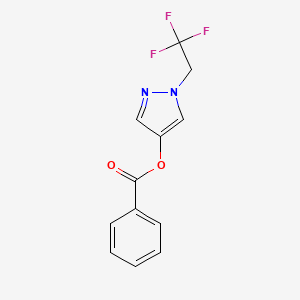

1-(Furan-2-carbonyl)piperidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

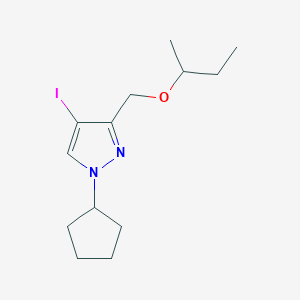

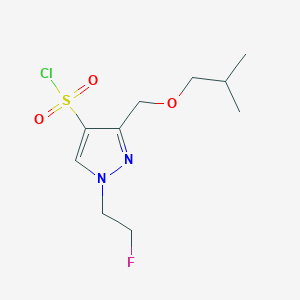

1-(Furan-2-carbonyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C11H12N2O2. This compound features a furan ring, a piperidine ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Analytical Method Development

A study by Varynskyi et al. (2017) presented the development and validation of a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound structurally related to "1-(Furan-2-carbonyl)piperidine-4-carbonitrile," as an active pharmaceutical ingredient (API) in injection solutions. This method provides a new analytical tool for quality control in pharmaceutical formulations Varynskyi, Parchenko, & Kaplaushenko, 2017.

Synthetic Chemistry and Molecular Design

Research by Halim and Ibrahim (2021) involved the synthesis of a novel compound through chemical transformation, demonstrating the versatility of furan derivatives in creating complex structures with potential for various applications, including the exploration of their optical, electronic, and biological properties Halim & Ibrahim, 2021.

El-Agrody et al. (2020) reported on the synthesis of a series of compounds with anticancer activity, utilizing a furan derivative similar to "this compound" as a key intermediate. These compounds showed significant in vitro anticancer activity against various cancer cell lines, highlighting the therapeutic potential of furan derivatives El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020.

Biological Activity and Drug Development

Ignatovich et al. (2015) synthesized new carbonitriles containing furan and thiophene derivatives, demonstrating potent cytotoxicity and inhibition of matrix metalloproteinases. These findings suggest the potential of furan derivatives in developing new anticancer therapies Ignatovich, Spura, Muravenko, Belyakov, Popelis, Shestakova, Domrachova, Gulbe, Rudevica, & Leonchiks, 2015.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile typically involves the reaction of furan-2-carboxylic acid with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to

Properties

IUPAC Name |

1-(furan-2-carbonyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10/h1-2,7,9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERDLVHEXSLBFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)

![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)

![(3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2521156.png)

![N-(furan-2-ylmethyl)-2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetamide](/img/structure/B2521157.png)

![N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2521161.png)